

Spectroscopic Analysis of 1-fluoro-2,4-dimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-fluoro-2,4-dimethoxybenzene

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This technical guide provides a comprehensive overview of the spectral data for **1-fluoro-2,4-dimethoxybenzene**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] The unique substitution pattern of a fluorine atom and two methoxy groups on the benzene ring imparts specific characteristics that are elucidated through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.^[1]

Molecular Structure and Properties

- Compound Name: **1-fluoro-2,4-dimethoxybenzene**
- Synonyms: 1,3-Dimethoxy-4-fluorobenzene, 2,4-Dimethoxyfluorobenzene, 4-Fluoro-1,3-dimethoxybenzene^[2]
- CAS Number: 17715-70-7^{[1][2]}
- Molecular Formula: C₈H₉FO₂^{[1][2]}
- Molecular Weight: 156.15 g/mol ^{[1][2]}
- Appearance: White to light yellow clear liquid^[1]

- Density: 1.188 g/mL at 25 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-fluoro-2,4-dimethoxybenzene**, both ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-fluoro-2,4-dimethoxybenzene** exhibits distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H	6.765	m	1H
Aromatic-H	6.628	m	1H
Aromatic-H	6.578	m	1H
-OCH ₃	3.842	s	3H
-OCH ₃	3.833	s	3H

Data sourced from a spectrum obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assignment	Chemical Shift (δ , ppm)
Aromatic C-F	156.0 (d, $^1\text{JCF} = 240.8$ Hz)
Aromatic C-O	151.5 (d, $^3\text{JCF} = 10.5$ Hz)
Aromatic C-O	145.8 (d, $^4\text{JCF} = 2.5$ Hz)
Aromatic C-H	111.5 (d, $^2\text{JCF} = 22.5$ Hz)
Aromatic C-H	105.8 (d, $^2\text{JCF} = 25.0$ Hz)
Aromatic C-H	99.5 (d, $^3\text{JCF} = 6.5$ Hz)
-OCH ₃	56.5
-OCH ₃	55.8

Note: Predicted data based on typical chemical shifts and observed coupling constants for similar fluorinated aromatic compounds. The values in parentheses for the fluorinated carbons indicate the multiplicity (d = doublet) and the carbon-fluorine coupling constant (JCF).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-fluoro-2,4-dimethoxybenzene** is characterized by absorptions corresponding to the aromatic ring, C-O ether linkages, C-F bond, and C-H bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100-3000	Aromatic C-H stretch	Medium
2960-2850	Aliphatic C-H stretch (-OCH ₃)	Medium-Strong
1600-1585, 1500-1400	Aromatic C=C stretching	Medium-Strong
1250-1000	C-O (ether) stretching	Strong
1250-1100	C-F stretching	Strong
900-675	Aromatic C-H out-of-plane bend	Strong

Note: This is a predicted spectrum based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

The mass spectrum of **1-fluoro-2,4-dimethoxybenzene** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of an aromatic ether.

m/z	Relative Intensity (%)	Possible Fragment
156	100.0	$[M]^+$ (Molecular Ion)
141	60.7	$[M - CH_3]^+$
113	35.6	$[M - CH_3 - CO]^+$ or $[M - OCH_3]^+$
95	29.7	$[C_6H_4F]^+$
83	11.5	
70	14.8	
65	16.7	
59	6.5	

Data shows prominent peaks from an electron ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **1-fluoro-2,4-dimethoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-fluoro-2,4-dimethoxybenzene** for 1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry vial.^{[3][4]} The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.^[5] The final sample height in the tube should be around 4-5 cm. The tube is capped to prevent solvent evaporation.^[3]
- Instrument Setup: The NMR experiment is performed on a spectrometer, for instance, a 400 MHz instrument. The sample is placed in the magnet, and the spectrometer is locked onto the deuterium signal of the solvent.^[3]

- Data Acquisition: The magnetic field is shimmed to achieve homogeneity and improve resolution. For a ^1H NMR spectrum, a standard pulse sequence is used, and a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For a ^{13}C NMR spectrum, a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay is set to ensure accurate integration.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ^1H and ^{13}C NMR in CDCl_3 , the residual solvent peak (7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Since **1-fluoro-2,4-dimethoxybenzene** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.
- Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is collected first.
- Data Acquisition: The sample holder with the prepared salt plates is placed in the instrument's sample compartment.[8] The spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .[9]
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

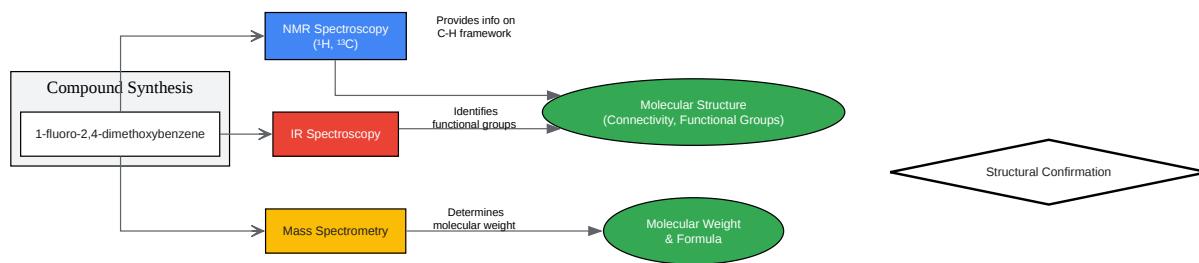
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in the ion source.[10]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes

the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), which is a radical cation.

- **Mass Analysis:** The newly formed ions are accelerated by an electric field and then passed through a magnetic field in the mass analyzer. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.
- **Detection:** The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions striking it. The detector records the m/z ratio and the relative abundance of each ion. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-fluoro-2,4-dimethoxybenzene**.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-fluoro-2,4-dimethoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091222#1-fluoro-2-4-dimethoxybenzene-spectral-data-nmr-ir-ms>]

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